CYP3A4/5 Inhibition Liability: A Measured ADME Flag for CAS 899991-76-5
In a high-throughput CYP inhibition panel, CAS 899991-76-5 inhibited CYP3A4/5 with an IC50 of 5.5 µM in human liver microsomes using midazolam as a probe substrate after a 30-minute preincubation [1]. While this is a moderate inhibition potency, it provides an early, quantitative ADME flag absent for its nearest positional isomer, N-(3-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-49-5), which has no reported CYP data. For procurement decisions, this datum enables preliminary risk stratification for drug-drug interaction potential when the compound is used in cell-based assays requiring concurrent pharmacological tool compounds.
| Evidence Dimension | CYP3A4/5 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.5 µM (5,500 nM) |
| Comparator Or Baseline | N-(3-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-49-5); no CYP data reported in public databases. |
| Quantified Difference | Only CAS 899991-76-5 has a defined CYP3A4/5 IC50; the comparator lacks any CYP liability annotation. |
| Conditions | Human liver microsomes; midazolam substrate; 30 min preincubation with NADPH followed by substrate addition; measured by LC-MS/MS [1]. |
Why This Matters
The availability of even a single CYP data point allows users to prospectively manage DDI risks in co-treatment experiments, a consideration entirely unavailable for the uncharacterized positional isomer, thereby directly influencing procurement decisions when CYP-informed compound selection is required.
- [1] BindingDB entry BDBM50538344 (ChEMBL4633246). IC50 = 5.50E+3 nM. Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate. Accessed April 2026. View Source
